N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Overview
Description
N-[2-(4-morpholinyl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide, commonly known as MOCE, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various areas of study. In
Mechanism of Action
The exact mechanism of action of MOCE is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. MOCE has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
MOCE has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and improving cognitive function. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOCE in lab experiments is its high purity and reproducibility, which ensures accurate and reliable results. However, one limitation of using MOCE is its relatively high cost, which may limit its use in certain research studies.
Future Directions
There are many potential future directions for research involving MOCE, including investigating its potential use in combination with other drugs for cancer treatment, exploring its mechanism of action in more detail, and developing new synthesis methods to improve its yield and purity. Additionally, MOCE could be studied for its potential use in other areas of research, such as neurodegenerative diseases and imaging applications.
Conclusion:
In conclusion, MOCE is a chemical compound with significant potential for scientific research applications. Its synthesis method has been extensively studied and optimized, and it has been shown to exhibit a wide range of biological activities. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving MOCE that could lead to important advancements in various areas of study.
Scientific Research Applications
MOCE has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. It has been used in various research studies to investigate its potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. MOCE has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-oxobenzo[f]chromene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(21-7-8-22-9-11-25-12-10-22)17-13-16-15-4-2-1-3-14(15)5-6-18(16)26-20(17)24/h1-6,13H,7-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDUJJFIHICMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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